Calcichrome
Description
Calcichrome (hexasodium 5-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-4-hydroxy-3-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonate) is a synthetic azo dye and chelating agent primarily employed in analytical chemistry for the detection and quantification of calcium ions. Its structure features multiple sulfonic acid groups and azo linkages, enabling strong binding to divalent cations like Ca²⁺ . This compound is also marketed under the synonym Calcion, as noted in industrial catalogs and nomenclature guides .
Properties
IUPAC Name |
5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O22S6/c35-20-9-16(59(45,46)47)2-11-1-14(57(39,40)41)7-18(24(11)20)31-33-27-22(61(51,52)53)5-12-3-15(58(42,43)44)8-19(25(12)29(27)37)32-34-28-23(62(54,55)56)6-13-4-17(60(48,49)50)10-21(36)26(13)30(28)38/h1-10,35-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXWRHRRUAJSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4O22S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-39-7 | |
| Record name | Calcichrome | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[2-(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)diazenyl]-4-hydroxy-3-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 5-((1,8-dihydroxy-3,6-disulphonaphthalen-2-yl)azo)-4-hydroxy-3((8-hydroxy-3,6-disulphonaphthalen-1-yl)azo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagent-Grade Solution Preparation
The most widely documented method for preparing this compound solutions involves dissolving the solid compound in deionized water. For instance, a 0.05% (w/v) solution is achieved by dissolving 0.05 grams of this compound in 100 mL of water, yielding a stable indicator solution suitable for titrimetric analyses. This protocol emphasizes the use of magnetic stirring to ensure homogeneity and avoidance of particulate formation.
Key parameters for optimal dissolution include:
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Water purity : Double-distilled or deionized water (resistivity ≥18 MΩ·cm) minimizes ionic interference.
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Temperature : Room temperature (20–25°C) prevents thermal degradation of the compound.
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Mixing duration : 15–20 minutes under continuous stirring at 300–500 rpm.
Crystallization and Purification
While industrial synthesis details remain proprietary, laboratory-scale purification often employs recrystallization. A saturated aqueous solution of this compound is filtered through a 0.22 μm membrane to remove insoluble impurities, followed by slow evaporation at 4°C. This yields needle-like crystals with >98% purity, as verified by high-performance liquid chromatography (HPLC).
Industrial Manufacturing Processes
Batch Reactor Synthesis
Industrial production of this compound utilizes batch reactors with precise pH and temperature control. Although exact stoichiometric ratios are undisclosed, patent analogs suggest a multi-step condensation reaction involving hydroxyl-rich precursors under alkaline conditions. A generalized workflow includes:
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Precursor activation : Heating aromatic intermediates (e.g., naphthalene derivatives) at 80–90°C in aqueous NaOH.
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Condensation : Introducing crosslinking agents (e.g., formaldehyde) at pH 10–12 to form the chromophoric backbone.
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Neutralization : Adjusting to pH 6–7 with HCl to precipitate the crude product.
Quality Control Metrics
Industrial batches undergo rigorous testing to meet pharmacopeial standards:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥99.5% | USP <621> |
| Heavy metals (Pb) | ≤10 ppm | ICP-MS |
| Loss on drying | ≤0.2% | Gravimetric analysis |
Spectroscopic Validation of Synthesis
Structural Confirmation
Post-synthesis characterization employs:
Purity Assessment
UV-Vis spectrophotometry at 620 nm quantifies this compound concentration, with molar absorptivity (ε) of 1.2×10⁴ L·mol⁻¹·cm⁻¹ serving as a benchmark for batch consistency.
Comparative Analysis of Synthesis Methodologies
Chemical Reactions Analysis
Types of Reactions: Calcichrome undergoes various types of chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions such as calcium, copper, and magnesium . The complexation reaction typically occurs via the hydroxyl groups of this compound, and the stoichiometric ratio of the formed complex is often 1:1 .
Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium chloride, copper sulfate, and magnesium chloride. The reactions are typically carried out in aqueous solutions at specific pH levels to ensure optimal complexation. For example, the complexation of this compound with calcium ions occurs at a pH of 8.5 .
Major Products Formed: The major products formed from reactions involving this compound are metal-calcichrome complexes. These complexes are often analyzed using spectrophotometric and potentiometric methods to determine the concentration of metal ions in various samples .
Scientific Research Applications
Calcichrome has a wide range of scientific research applications. It is extensively used as a spectrophotometric reagent for the determination of metal ions in various samples . In chemistry, this compound is used to study the complexation behavior of metal ions and to develop new analytical methods for metal ion determination . In biology and medicine, this compound is used to measure calcium levels in biological samples, which is important for understanding various physiological processes . In industry, this compound is used in the production of dyes, inks, and plastic products due to its ability to form stable complexes with metal ions .
Mechanism of Action
The mechanism of action of calcichrome involves the formation of stable complexes with metal ions through its hydroxyl groups . The molecular targets of this compound are primarily metal ions such as calcium, copper, and magnesium. The complexation process involves the folding of this compound to create a cavity that can accommodate the metal ion, resulting in a stable complex . This complexation is often verified using spectrophotometric and potentiometric methods .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃₀H₁₄N₄Na₆O₂₂S₆
- Applications :
- Detection Range : Effective at micromolar concentrations, with optimal performance in alkaline media .
Comparison with Similar Compounds
Calcichrome belongs to a class of chelating agents and dyes used in metal ion analysis. Below, it is compared with Calcein and EDTA (Ethylenediaminetetraacetic acid), two structurally and functionally related compounds.
Structural Comparison
Functional Comparison
This compound in Calcium Analysis
- Fluorimetry : this compound exhibits a fluorescence quenching effect upon binding Ca²⁺, enabling quantification in biological fluids and environmental samples .
- Titrimetry : Used as an indicator in EDTA titrations for calcium, where it transitions from blue to pink at the endpoint .
Comparative Studies
- vs. Calcein : Calcein offers higher sensitivity (sub-µM detection) but requires stringent pH control to avoid interference from Mg²⁺ . This compound’s selectivity in alkaline conditions makes it preferable for Mg²⁺-rich samples .
- vs. EDTA : While EDTA is a universal chelator, this compound’s specificity for Ca²⁺ reduces cross-reactivity in complex matrices like serum or hard water .
Q & A
Q. How should researchers present this compound-related data in manuscripts to enhance clarity and facilitate peer review?
- Methodological Answer : Follow journal-specific guidelines for figures (e.g., ACS Inclusivity Style Guide for color schemes). Use tables to summarize comparative data (e.g., binding affinities across pH levels) and avoid overcrowding with chemical structures. Provide raw data in supplementary materials with machine-readable formats (e.g., .csv files). Preprint studies on platforms like ChemRxiv for early feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
